molecular formula C17H17N3O6 B5087728 N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide

N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide

Cat. No.: B5087728
M. Wt: 359.3 g/mol
InChI Key: ASDDGLTYPJTZCF-UHFFFAOYSA-N
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Description

N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a nitrobenzamide group and a dimethoxyphenyl group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide typically involves the reaction of 2,5-dimethoxyaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

    Step 1: Dissolve 2,5-dimethoxyaniline in dichloromethane.

    Step 2: Add triethylamine to the solution to act as a base.

    Step 3: Slowly add 4-nitrobenzoyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.

    Step 4: Stir the reaction mixture for several hours at room temperature.

    Step 5: Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, stannous chloride.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide can be compared with other similar compounds, such as:

    2,5-Dimethoxybenzamide: Similar structure but lacks the nitro group, resulting in different chemical properties and reactivity.

    4-Nitrobenzamide: Contains the nitro group but lacks the dimethoxyphenyl group, leading to different biological activities.

    N-(2,5-Dimethoxyphenyl)acetamide: Similar structure but with an acetamide group instead of the nitrobenzamide group, resulting in different applications and properties.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6/c1-25-13-7-8-15(26-2)14(9-13)19-16(21)10-18-17(22)11-3-5-12(6-4-11)20(23)24/h3-9H,10H2,1-2H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDDGLTYPJTZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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